(2S,3S)-2-ethenyl-3-ethylaziridine
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Overview
Description
(2S,3S)-2-ethenyl-3-ethylaziridine is a chiral aziridine compound characterized by the presence of an ethenyl group and an ethyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles that are known for their high reactivity due to ring strain. The stereochemistry of this compound is defined by the specific spatial arrangement of its substituents, making it an important compound in asymmetric synthesis and various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-ethenyl-3-ethylaziridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under basic conditions. For instance, the reaction of (2S,3S)-2-ethenyl-3-ethylamine with a halogenating agent such as thionyl chloride or phosphorus tribromide can yield the corresponding aziridine through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic systems to enhance yield and selectivity. Enzymatic methods, such as the use of carbonyl reductase from lactobacillus fermentum, have been explored for the asymmetric reduction of precursors to produce the desired aziridine with high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-ethenyl-3-ethylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form oxaziridines.
Reduction: Reduction of the aziridine ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols can open the ring to form substituted amines or thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Substituted amines, thioethers
Scientific Research Applications
(2S,3S)-2-ethenyl-3-ethylaziridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its role as an intermediate in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2S,3S)-2-ethenyl-3-ethylaziridine involves its high reactivity due to ring strain, which makes it susceptible to nucleophilic attack. The aziridine ring can be opened by nucleophiles, leading to the formation of various products depending on the nature of the nucleophile. The compound’s stereochemistry plays a crucial role in determining the outcome of these reactions, as the spatial arrangement of substituents affects the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2,3-butanediol: A chiral diol with similar stereochemistry but different functional groups.
(2R,3R)-2,3-dibromobutane: A dihalide with similar stereochemistry but different substituents.
(2S,3S)-2-chloro-3-hydroxy ester: A chiral ester with similar stereochemistry but different functional groups.
Uniqueness
(2S,3S)-2-ethenyl-3-ethylaziridine is unique due to its aziridine ring, which imparts high reactivity and makes it a valuable intermediate in various chemical transformations. Its specific stereochemistry also makes it an important compound in asymmetric synthesis, allowing for the selective formation of chiral products.
Properties
CAS No. |
62676-73-7 |
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Molecular Formula |
C6H11N |
Molecular Weight |
97.16 g/mol |
IUPAC Name |
(2S,3S)-2-ethenyl-3-ethylaziridine |
InChI |
InChI=1S/C6H11N/c1-3-5-6(4-2)7-5/h3,5-7H,1,4H2,2H3/t5-,6-/m0/s1 |
InChI Key |
NIFKYLGZLRDQGF-WDSKDSINSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H](N1)C=C |
Canonical SMILES |
CCC1C(N1)C=C |
Origin of Product |
United States |
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